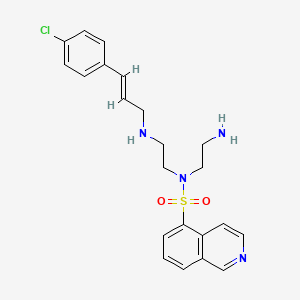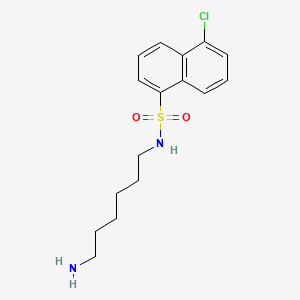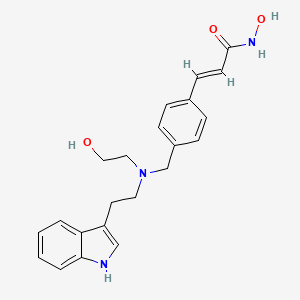
Dacinostat
Descripción general
Descripción
Dacinostat, también conocido como LAQ824, es un novedoso inhibidor de la histona desacetilasa. Pertenece a la clase de análogos del ácido hidroxámico y exhibe una potente actividad anticancerígena. This compound es eficaz a concentraciones nanomolares contra diversas líneas celulares cancerosas, incluidos el mieloma múltiple y la leucemia mieloide aguda .
Aplicaciones Científicas De Investigación
Dacinostat tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
Dacinostat ejerce sus efectos inhibiendo las histonas desacetilasas, enzimas que eliminan los grupos acetilo de las proteínas histonas. Esta inhibición conduce a la acumulación de histonas acetiladas, lo que da como resultado una estructura de cromatina más abierta y una mayor expresión génica. Los objetivos moleculares de this compound incluyen las histonas desacetilasas de clase I, II y IV . Las vías involucradas en su mecanismo de acción incluyen la inducción del arresto del ciclo celular, la apoptosis y la diferenciación en las células cancerosas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dacinostat plays a significant role in biochemical reactions by inhibiting histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and gene repression. This compound interacts with histone deacetylases by binding to their active sites, thereby preventing them from deacetylating histones. This inhibition results in the accumulation of acetylated histones, leading to a more open chromatin structure and increased gene expression. This compound has been shown to interact with various histone deacetylases, including histone deacetylase 1, histone deacetylase 2, and histone deacetylase 3 .
Cellular Effects
This compound exerts its effects on various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, triggers apoptosis, and inhibits cell proliferation. These effects are mediated through the upregulation of tumor suppressor genes and the downregulation of oncogenes. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to altered cellular responses. Additionally, this compound has been shown to modulate cellular metabolism by affecting the expression of genes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of histone deacetylases, leading to their inhibition. This inhibition prevents the removal of acetyl groups from histone proteins, resulting in the accumulation of acetylated histones. The increased acetylation of histones leads to a more open chromatin structure, allowing for increased gene expression. This compound also affects the expression of non-histone proteins by modulating their acetylation status. This includes the acetylation of transcription factors, which can alter their activity and influence gene expression. The overall effect of this compound is the reactivation of tumor suppressor genes and the suppression of oncogenes, leading to the inhibition of cancer cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained inhibition of histone deacetylases. Long-term exposure to this compound has been shown to result in prolonged cell cycle arrest and apoptosis in cancer cells. Some studies have reported the development of resistance to this compound over time, which may be due to the activation of compensatory pathways or mutations in histone deacetylases. Despite this, this compound remains effective in inducing cytotoxicity and inhibiting tumor growth in various cancer models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal cells. At higher doses, this compound can cause toxic effects, including weight loss, hematological abnormalities, and organ toxicity. The therapeutic window of this compound is therefore narrow, and careful dose optimization is required to achieve maximum efficacy with minimal toxicity. Studies in animal models have also shown that this compound can enhance the efficacy of other anticancer agents when used in combination therapy .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its inhibition of histone deacetylases. This inhibition affects the expression of genes involved in metabolic processes, such as glycolysis and oxidative phosphorylation. This compound has been shown to increase the expression of genes involved in glycolysis, leading to enhanced glucose uptake and lactate production. Conversely, this compound decreases the expression of genes involved in oxidative phosphorylation, leading to reduced mitochondrial respiration. These effects on metabolic pathways contribute to the overall cytotoxicity of this compound in cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments. This compound has been shown to accumulate in the nucleus, where it exerts its inhibitory effects on histone deacetylases. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus, where it interacts with histone deacetylases. This compound can also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with non-histone proteins. The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the acetylation status of this compound can affect its binding to nuclear transport receptors, influencing its nuclear localization. The subcellular localization of this compound is crucial for its activity and function, as it determines the accessibility of its target enzymes .
Métodos De Preparación
Dacinostat se sintetiza mediante una serie de reacciones químicas que involucran derivados del ácido hidroxámico. Una ruta sintética común implica la reacción del ácido 4-aminometilcinámico hidroxámico con varios reactivos para formar el compuesto final . Los métodos de producción industrial normalmente implican la optimización de estas condiciones de reacción para lograr un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Dacinostat sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar la parte del ácido hidroxámico, alterando la actividad del compuesto.
Sustitución: Las reacciones de sustitución que involucran el anillo aromático o el grupo del ácido hidroxámico pueden conducir a la formación de diferentes análogos con actividades biológicas variables
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Dacinostat se compara con otros inhibidores de la histona desacetilasa como quisinostat y vorinostat. Si bien todos estos compuestos inhiben las histonas desacetilasas, this compound es único en su actividad de amplio espectro contra múltiples clases de histonas desacetilasas y sus potentes efectos anticancerígenos a concentraciones nanomolares . Compuestos similares incluyen:
Quisinostat: Otro potente inhibidor de la histona desacetilasa con propiedades anticancerígenas similares.
Vorinostat: Un conocido inhibidor de la histona desacetilasa utilizado en el tratamiento del linfoma cutáneo de células T.
La singularidad de this compound radica en su capacidad para superar los mecanismos de resistencia en las células cancerosas y su potencial para la terapia combinada con otros agentes anticancerígenos .
Propiedades
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQBBCUWLSASG-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870351 | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404951-53-7 | |
| Record name | Dacinostat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dacinostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17034 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dacinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



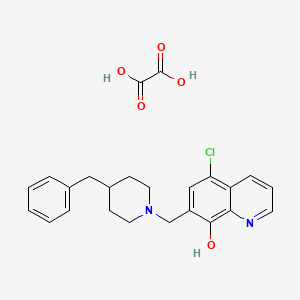
![1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3h-imidazol-1-ium bromide](/img/structure/B1684064.png)

![N-[5-(3H-imidazol-4-yl)pentyl]cyclohexanamine](/img/structure/B1684067.png)

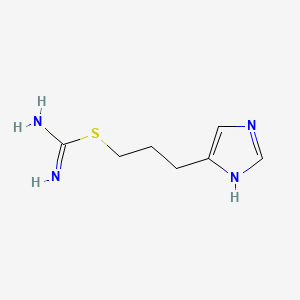
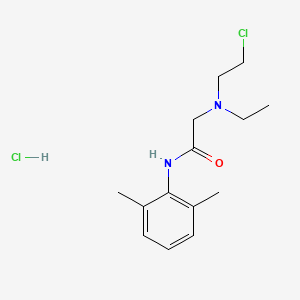
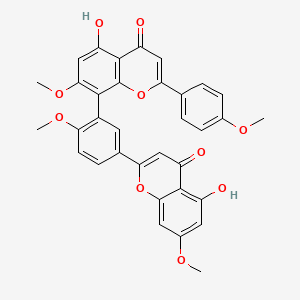
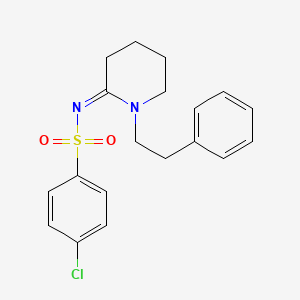
![1-{4-[2-(6-amino-9H-purin-9-yl)ethoxy]phenyl}ethanone](/img/structure/B1684077.png)
